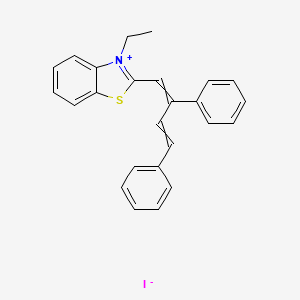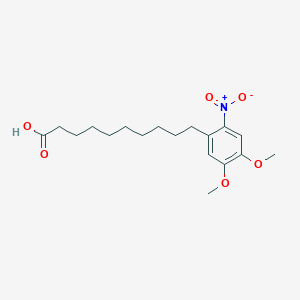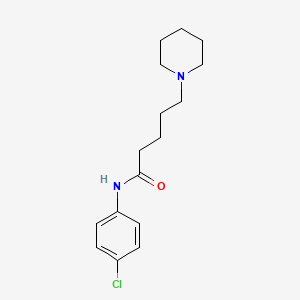![molecular formula C36H51NO3 B14346386 2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) CAS No. 91432-08-5](/img/structure/B14346386.png)
2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability in various industrial applications. This compound is known for its effectiveness in preventing the degradation of materials by inhibiting oxidative processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) typically involves the reaction of 6-tert-butyl-4-methylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 6-tert-butyl-4-methylphenol with formaldehyde: This step forms an intermediate compound.
Introducing ammonia: This leads to the formation of the final product through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Industry: Widely used in the rubber and plastic industries to improve the durability and lifespan of products by preventing oxidative damage.
Wirkmechanismus
The antioxidant activity of 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic groups in the compound play a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Comparison
Compared to similar compounds, 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) exhibits superior antioxidant properties due to the presence of multiple phenolic groups, which enhance its ability to neutralize free radicals. Additionally, its unique structure allows for better incorporation into various materials, providing enhanced stability and protection against oxidative degradation.
Eigenschaften
CAS-Nummer |
91432-08-5 |
|---|---|
Molekularformel |
C36H51NO3 |
Molekulargewicht |
545.8 g/mol |
IUPAC-Name |
2-[[bis[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]amino]methyl]-6-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C36H51NO3/c1-22-13-25(31(38)28(16-22)34(4,5)6)19-37(20-26-14-23(2)17-29(32(26)39)35(7,8)9)21-27-15-24(3)18-30(33(27)40)36(10,11)12/h13-18,38-40H,19-21H2,1-12H3 |
InChI-Schlüssel |
VRGULZSPDWLHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(CC2=C(C(=CC(=C2)C)C(C)(C)C)O)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


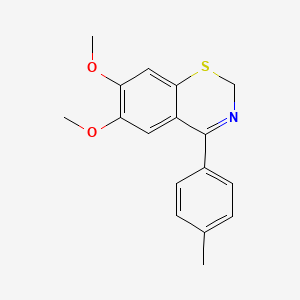

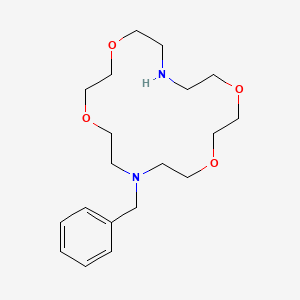
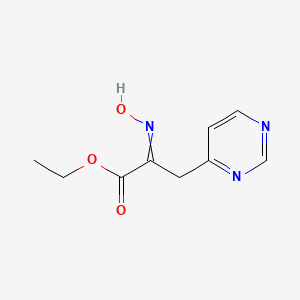
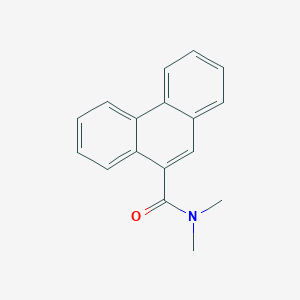
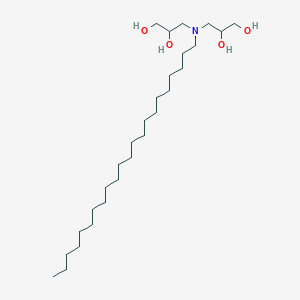
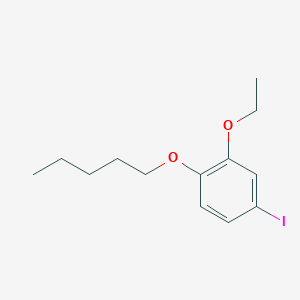
![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
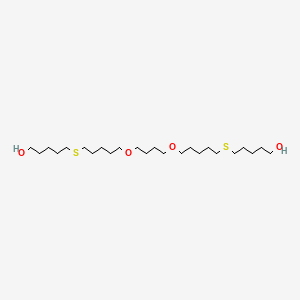
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

